molecular formula C31H24N2O3 B12014851 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate CAS No. 767332-64-9

1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate

Cat. No.: B12014851
CAS No.: 767332-64-9
M. Wt: 472.5 g/mol
InChI Key: DZBIZQKZWAYECQ-UZWMFBFFSA-N
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Description

1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is a complex organic compound characterized by its unique structure, which includes naphthyl groups and a carbohydrazonoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate typically involves multiple steps:

    Formation of 1-Naphthylacetyl Hydrazide: This is achieved by reacting 1-naphthylacetic acid with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The 1-naphthylacetyl hydrazide is then condensed with 2-naphthyl 3-methylbenzoate in the presence of a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Purification: The final product is purified using recrystallization techniques, often employing solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Br₂ in acetic acid or HNO₃ in sulfuric acid.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylacetic Acid: A simpler compound with similar naphthyl groups, used in plant growth regulation.

    2-Naphthylamine: Another naphthyl-containing compound, known for its use in dye production and potential carcinogenicity.

    3-Methylbenzoic Acid: A related compound with a similar benzoate structure, used in organic synthesis.

Uniqueness

1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is unique due to its combination of naphthyl and carbohydrazonoyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

767332-64-9

Molecular Formula

C31H24N2O3

Molecular Weight

472.5 g/mol

IUPAC Name

[1-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate

InChI

InChI=1S/C31H24N2O3/c1-21-8-6-13-25(18-21)31(35)36-29-17-16-23-10-3-5-15-27(23)28(29)20-32-33-30(34)19-24-12-7-11-22-9-2-4-14-26(22)24/h2-18,20H,19H2,1H3,(H,33,34)/b32-20+

InChI Key

DZBIZQKZWAYECQ-UZWMFBFFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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